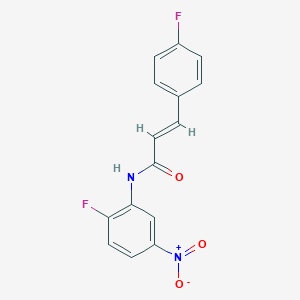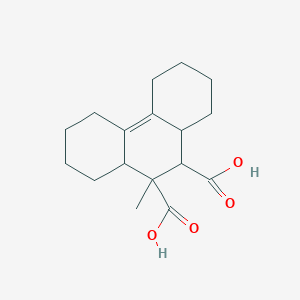
4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives often involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. For example, a novel compound with a similar structure was synthesized using 4-methylbenzylamine as a raw material, highlighting the complexity and the stepwise approach required in synthesizing such compounds (Xue Si-jia, 2012).
Molecular Structure Analysis
The detailed molecular structure is crucial for understanding the chemical behavior of 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine. Crystallographic analysis can reveal its geometric parameters, conformation, and intermolecular interactions. For instance, compounds within this family have been found to exhibit nonplanar structures with specific configurations and lack intramolecular hydrogen bonding, which can influence their biological activities and solubility (Xue Si-jia, 2012).
Chemical Reactions and Properties
Benzylpiperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include N-dealkylation, O-demethylation, and hydroxylation, which can significantly alter their pharmacological profile and biological activity. The synthesis and identification of metabolites of similar compounds have been crucial for understanding their metabolic pathways and potential biological effects (T. Kawashima, O. Satomi, N. Awata, 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the formulation and application of these compounds. Techniques like X-ray crystallography provide valuable insights into the crystal system, space group, and molecular conformation, which are critical for designing compounds with desired physical and chemical characteristics.
Chemical Properties Analysis
The chemical properties of 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine, such as its reactivity, stability, and interaction with biological targets, are fundamental to its potential applications. Spectroscopic methods, including FT-IR, FT-Raman, UV, and NMR, offer comprehensive information on the molecular structure, functional groups, and electronic configuration, aiding in elucidating the compound's chemical behavior and interactions (K. Subashini, S. Periandy., 2017).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research on compounds containing a piperazine ring, such as 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine, has demonstrated significant antibacterial properties. A study by Xu et al. (2018) found that similar compounds exhibited good antibacterial activity against common bacteria like Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Xu et al., 2018).
Antimicrobial Activities
Compounds derived from piperazine, including those related to 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine, have shown promise in antimicrobial applications. Bektaş et al. (2010) synthesized novel triazole derivatives with piperazine components, which displayed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Cancer Cell Cytotoxicity
Research by Yarim et al. (2012) on piperazine derivatives indicated that these compounds exhibit significant cytotoxicity against various cancer cell lines. This suggests potential therapeutic applications in oncology (Yarim et al., 2012).
Spectroscopic Investigation and Molecular Docking
Studies like the one conducted by Subashini & Periandy (2017) have utilized spectroscopic techniques to investigate compounds similar to 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine. Their research included molecular docking studies, indicating that these compounds might exhibit inhibitory activity against specific bacteria (Subashini & Periandy, 2017).
Antiproliferative Activity
The synthesis and study of compounds like N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone have shown potential in inhibiting the proliferation of leukemia cells, as researched by Si-jia (2012). This further supports the potential use of piperazine derivatives in cancer treatment (Si-jia, 2012).
Propiedades
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16-2-4-17(5-3-16)14-21-23-12-10-22(11-13-23)15-18-6-8-19(20)9-7-18/h2-9,14H,10-13,15H2,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUNVVAVHXAQOB-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)
![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)
![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)
![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)
![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)
